molecular formula C18H32O B3061165 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- CAS No. 587888-42-4

5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-

Cat. No. B3061165
Key on ui cas rn: 587888-42-4
M. Wt: 264.4 g/mol
InChI Key: OGVFFFGVTCQEQX-UHFFFAOYSA-N
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Patent
US05344850

Procedure details

To a 3 liter three-neck flask equipped with a dropping funnel, a stirrer and a condenser were added 38 g of lithium aluminum hydride and 700 ml of ethyl ether in a nitrogen gas stream and the mixture was stirred while maintaining at 0 ° C. To this solution was added dropwise 262 g (1.0 mol) of compound (6) as obtained above dissolved in 500 ml of ethyl ether within about 1 hour and the mixture was further reacted under stirring at room temperature for about 13 hours. After the completion of the reaction, 380 ml of water and 380 ml of a 15% aqueous solution of sodium hydroxide were added to the reaction mixture. The white crystals thus formed were separated by filtering through 50 g of Celite, extracted with 500 ml of ethyl ether three times and then concentrated after dehydrating with sodium sulfate anhydride. 251 g of the oily substance thus obtained was purified by silica gel column chromatography (silica gel: 1000 g, developing solvent: hexane:ethyl acetate=2:1 by volume). Thus 250 g (yield: 94.7 %) of the target 6,10,14- trimethyl-5,9,13-pentadecatrien-2-ol, compound (3), was obtained.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
compound ( 6 )
Quantity
262 g
Type
reactant
Reaction Step Two
Name
Quantity
380 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH2:15][CH2:16][CH:17]=[C:18]([CH3:25])[CH2:19][CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])=[CH:9][CH2:10][CH2:11][C:12](=[O:14])[CH3:13].O.[OH-].[Na+]>C(OCC)C>[CH3:7][C:8]([CH2:15][CH2:16][CH:17]=[C:18]([CH3:25])[CH2:19][CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])=[CH:9][CH2:10][CH2:11][CH:12]([OH:14])[CH3:13] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
compound ( 6 )
Quantity
262 g
Type
reactant
Smiles
CC(=CCCC(C)=O)CCC=C(CCC=C(C)C)C
Step Three
Name
Quantity
380 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3 liter three-neck flask equipped with a dropping funnel, a stirrer and a condenser
CUSTOM
Type
CUSTOM
Details
as obtained
CUSTOM
Type
CUSTOM
Details
the mixture was further reacted
STIRRING
Type
STIRRING
Details
under stirring at room temperature for about 13 hours
Duration
13 h
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The white crystals thus formed
CUSTOM
Type
CUSTOM
Details
were separated
FILTRATION
Type
FILTRATION
Details
by filtering through 50 g of Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ethyl ether three times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
251 g of the oily substance thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (silica gel: 1000 g, developing solvent: hexane:ethyl acetate=2:1 by volume)

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(C)O)CCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.7%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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